Pantoprazole sodium sesquihydrate
Vue d'ensemble
Description
Pantoprazole sodium sesquihydrate is a proton pump inhibitor used for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD) among other conditions . It is a substituted benzimidazole that inhibits gastric acid secretion . Its empirical formula is C16H14F2N3NaO4S × 1.5 H2O, with a molecular weight of 432.4 .
Synthesis Analysis
The synthesis and characterization of solid complexes for pantoprazole sodium sesquihydrate with Cd(II), Hg(II) and Zn(II) metals in molar ratios M:L = 1:2 was studied . The complexes are stable in the solid state and are soluble only in DMF and DMSO .Molecular Structure Analysis
The molecular formula of Pantoprazole sodium sesquihydrate is C16H14F2N3NaO4S and its molecular weight is 405.4 g/mol .Chemical Reactions Analysis
A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5−8 . The rate of degradation increases with decreasing pH. At ambient temperature, the degradation half-life is approximately 2.8 hours at pH 5 and approximately 220 hours at pH 7.8 .Physical And Chemical Properties Analysis
Pantoprazole sodium sesquihydrate is a white to off-white crystalline powder and is racemic . It is freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane . The stability of the compound in aqueous solution is pH-dependent .Applications De Recherche Scientifique
1. Synthesis of Pantoprazole Sodium Sesquihydrate
- Summary of Application: Pantoprazole sodium sesquihydrate is synthesized in a cost-effective, scalable, and environmentally friendly process . This process is significant as Pantoprazole is a widely used drug for treating ulcers, gastroesophageal reflux disorder, erosive esophagitis, and Zollinger−Ellison syndrome .
- Methods of Application: The process involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .
- . It also minimizes the use of organic solvents, making it both economical and environment-friendly .
2. Solubility Measurement in Supercritical Carbon Dioxide
- Summary of Application: The solubility of Pantoprazole sodium sesquihydrate in supercritical carbon dioxide (ScCO2) is measured and reported . This data is essential for nanoparticle formation using supercritical technology .
- Methods of Application: The solubility is determined at temperatures of 308, 318, 328, and 338 K and at pressures between 12 and 27 MPa . The solubilities range between 0.0301 × 10–4 and 0.463 × 10–4 in mole fraction .
- Results or Outcomes: The determined solubilities are modeled with a new model using solid–liquid equilibrium criteria . The proposed model correlates the data with less than 14.9% and 16.23% in terms of average absolute relative deviation percentage for temperature-dependent and independent cases .
3. Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate
- Summary of Application: This research describes the in situ transformation of pantoprazole sodium heterosolvate, due to the association between molecules of water and solvent used, to pantoprazole sodium sesquihydrate .
- Methods of Application: The process involves the synthesis of pantoprazole sodium sesquihydrate in water, with no need to isolate and purify the intermediates .
- . It also minimizes the use of organic solvents, making it both economical and environment-friendly .
4. Treatment of Gastroesophageal Reflux Disease (GERD)
- Summary of Application: Pantoprazole is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD) .
- Methods of Application: Pantoprazole is administered orally in the form of delayed-release tablets .
- Results or Outcomes: Pantoprazole effectively reduces the production of stomach acid, thereby helping to reduce the symptoms of GERD .
5. Quantitative Analysis in Bulk and Pharmaceutical Tablet Preparations
- Summary of Application: The developed method was applied directly and easily to the analysis of the pantoprazole sodium sesquihydrate in bulk and pharmaceutical tablet preparations .
- Methods of Application: The method was completely validated according to ICH guidelines .
- Results or Outcomes: The method provides a reliable and accurate way to analyze the quantity of pantoprazole sodium sesquihydrate in pharmaceutical preparations .
6. Treatment of Ulcers and Zollinger−Ellison Syndrome
- Summary of Application: Pantoprazole is used for the treatment of ulcers, and Zollinger−Ellison syndrome, a condition where the stomach produces too much acid .
- Methods of Application: Pantoprazole is administered orally in the form of delayed-release tablets .
- Results or Outcomes: Pantoprazole effectively reduces the production of stomach acid, thereby helping to reduce the symptoms of ulcers and Zollinger−Ellison syndrome .
Safety And Hazards
Long-term use of Pantoprazole sodium sesquihydrate may be associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Propriétés
IUPAC Name |
disodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H14F2N3O4S.2Na.3H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;;/h2*3-7,15H,8H2,1-2H3;;;3*1H2/q2*-1;2*+1;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNFEINTHUQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F4N6Na2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protonix | |
CAS RN |
164579-32-2 | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt, hydrate (2:2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium-5-(difluormethoxy)-2- [(3,4-dimethoxy-2-pyridyl) methylsulfinyl]-1H-benzimidazol sesquihydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTOPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6871619Q5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.